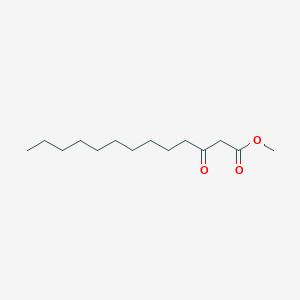

Methyl 3-oxotridecanoate

Description

Methyl 3-oxodecanoate (CAS 22348-96-5) is a branched-chain fatty acid methyl ester with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . Its structure features a ketone group at the third carbon of a decanoic acid backbone, esterified with a methyl group (Figure 1). This compound is utilized in organic synthesis, particularly in the preparation of β-keto esters for pharmaceuticals and agrochemicals . Key physical properties include a boiling point of 92–98°C at 0.5 mmHg and storage recommendations at refrigerated conditions to ensure stability .

Properties

CAS No. |

87900-05-8 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

methyl 3-oxotridecanoate |

InChI |

InChI=1S/C14H26O3/c1-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17-2/h3-12H2,1-2H3 |

InChI Key |

MGQBBYDQFRXTMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxotridecanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxotridecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxotridecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: 3-oxotridecanoic acid.

Reduction: 3-hydroxytridecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxotridecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can serve as a substrate in enzymatic studies to understand ester hydrolysis.

Medicine: Research into its potential as a prodrug or its role in drug delivery systems is ongoing.

Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of methyl 3-oxotridecanoate involves its interaction with various molecular targets. In enzymatic reactions, it is hydrolyzed by esterases to produce 3-oxotridecanoic acid and methanol. The pathways involved include ester hydrolysis and subsequent metabolic processes that utilize the resulting products.

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Oxo Esters with Variable Chain Lengths

Methyl 3-oxooctadecanoate (CAS 14531-34-1) Molecular formula: C₁₉H₃₆O₃ Molecular weight: 312.49 g/mol Key differences: The extended 18-carbon chain increases hydrophobicity and melting point compared to Methyl 3-oxodecanoate. This compound is used in lipid metabolism studies and surfactant synthesis due to its long aliphatic tail .

Methyl 3-oxobutanoate (CAS 105-45-3) Molecular formula: C₅H₈O₃ Molecular weight: 116.12 g/mol Key differences: The shorter 4-carbon chain enhances volatility (boiling point ~140°C at ambient pressure) and reactivity in Claisen condensations, making it a common precursor in ketone synthesis .

Hydroxy-Substituted Analogs

Methyl 3-hydroxydodecanoate (CAS 104871-97-8) Molecular formula: C₁₃H₂₆O₃ Molecular weight: 230.34 g/mol Key differences: The hydroxyl group at C3 replaces the ketone, altering polarity and hydrogen-bonding capacity. It is non-hazardous and stable under standard conditions, with applications in biodegradable polymer research .

Methyl 3-hydroxydecanoate (CAS 56618-58-7) Molecular formula: C₁₁H₂₂O₃ Molecular weight: 202.29 g/mol Key differences: The hydroxyl group increases water solubility compared to Methyl 3-oxodecanoate. It is used in chiral synthesis and as a monomer for polyhydroxyalkanoates (PHAs) .

Halogenated Derivatives

Methyl 3-chloro-3-oxopropanoate (CAS 37517-81-0) Molecular formula: C₄H₅ClO₃ Molecular weight: 136.53 g/mol Key differences: The chlorine atom at C3 enhances electrophilicity, making it reactive in nucleophilic substitutions.

Comparative Physical and Chemical Properties

Table 1. Key Properties of Selected 3-Oxo and 3-Hydroxy Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.